2-benzyl-4-(2-chlorobenzoyl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-benzylmorpholin-4-yl)-(2-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-17-9-5-4-8-16(17)18(21)20-10-11-22-15(13-20)12-14-6-2-1-3-7-14/h1-9,15H,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFBHFRSGSJAOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=CC=C2Cl)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Benzyl 4 2 Chlorobenzoyl Morpholine
Retrosynthetic Analysis of the 2-Benzyl-4-(2-chlorobenzoyl)morpholine Structure
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. fiveable.me For this compound, the analysis identifies key bonds that can be disconnected to reveal logical precursors.
The primary disconnections are:
Amide C-N Bond: The most evident disconnection is at the amide bond, breaking the molecule into 2-benzylmorpholine (B134971) and 2-chlorobenzoyl chloride. amazonaws.com This is a standard and reliable transformation, typically achieved via acylation.
Morpholine (B109124) Ring C-N and C-O Bonds: Further disconnection of the 2-benzylmorpholine precursor involves breaking the heterocyclic ring. This can be approached in several ways, commonly by disconnecting the C-N and C-O bonds, leading back to an amino alcohol derivative, such as N-(2-hydroxyethyl)-3-phenylpropan-1-amine, or simpler precursors like an appropriately substituted ethanolamine (B43304) and a benzyl-containing electrophile.
This strategic breakdown suggests a synthetic pathway that first constructs the 2-benzylmorpholine core, followed by N-acylation with 2-chlorobenzoyl chloride.
Established Synthetic Routes to the Morpholine Core and its Derivatization
The formation of the morpholine scaffold and the subsequent installation of the required substituents are central to the synthesis of the target compound.
The morpholine ring is a six-membered heterocycle containing both oxygen and nitrogen atoms. Its construction can be achieved through various cyclization strategies.
From Amino Alcohols: A prevalent method involves the cyclization of N-substituted diethanolamine (B148213) derivatives. For the target molecule, this would involve a precursor like N-benzyl-N-(2-hydroxyethyl)ethanolamine, which can undergo intramolecular cyclization. A four-step synthesis of cis-3,5-disubstituted morpholines has been described starting from enantiomerically pure amino alcohols. nih.gov The key step is a Palladium-catalyzed carboamination reaction. nih.gov
From Aziridines: An alternative one-pot strategy for synthesizing 2-substituted morpholines utilizes the reaction of aziridines with halogenated alcohols. beilstein-journals.org This method can proceed via a metal-free pathway using an inexpensive ammonium (B1175870) persulfate salt, which facilitates an SN2-type ring opening followed by the cyclization of the resulting haloalkoxy amine. beilstein-journals.org
From Alkynylamines: Gold-catalyzed cyclization of alkynylamines provides an efficient route to morpholine derivatives. rsc.org This method involves a 6-exo cyclization reaction that proceeds smoothly with low catalyst loading (1.0 mol%). rsc.org The resulting unsaturated morpholine can then be hydrogenated to yield the saturated core. rsc.org
Table 1: Comparison of Morpholine Ring Synthesis Methods
| Starting Material | Key Reaction Type | Catalyst/Reagent | Advantage | Citation |
|---|---|---|---|---|
| Amino Alcohols | Pd-catalyzed Carboamination | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | Access to enantiopure products | nih.gov |
| Aziridines | SN2 Ring Opening/Cyclization | Ammonium Persulfate | Metal-free, one-pot strategy | beilstein-journals.org |
| Alkynylamines | Gold-catalyzed 6-exo Cyclization | Gold(I) Complex | High efficiency, low catalyst loading | rsc.org |
Once the morpholine core is available, or concurrently with its formation, the benzyl (B1604629) and chlorobenzoyl groups are installed.
Installation of the Benzyl Group at C2: The synthesis of 2-substituted morpholines can be challenging. One route involves starting with N-benzylethanolamine, which is then reacted with a suitable three-carbon electrophile to form and cyclize the ring, directly installing the benzyl group at the nitrogen. tandfonline.com To achieve C2-benzylation, one could start with a precursor like 2-aminomorpholine and perform a reductive amination with phenylacetaldehyde (B1677652) or alkylation with benzyl bromide. Alternatively, a more complex strategy involves building the ring from components that already contain the necessary fragments, such as reacting N-(2-hydroxyethyl)amine with a benzyl-substituted epoxide.
Installation of the 2-Chlorobenzoyl Group: The final step is typically the N-acylation of the 2-benzylmorpholine intermediate. This is a standard amide bond formation reaction. It is achieved by reacting 2-benzylmorpholine with 2-chlorobenzoyl chloride, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct. chemspider.com 2-Chlorobenzoyl chloride is an acyl chloride derived from 2-chlorobenzoic acid. nih.gov The reaction is generally high-yielding and proceeds under mild conditions in a suitable aprotic solvent like dichloromethane. chemspider.com
Advanced and Emerging Methodologies in Morpholine Synthesis
Recent advances in synthetic chemistry offer more sophisticated and efficient routes to substituted morpholines, with a focus on catalysis and stereocontrol.
Catalytic methods provide powerful tools for constructing the morpholine ring with high efficiency and selectivity.
Transition Metal Catalysis:
Palladium: Pd-catalyzed carboamination reactions have been successfully employed for the synthesis of 3,5-disubstituted morpholines from O-allyl ethanolamine derivatives and aryl bromides. nih.gov
Gold: Gold(I) catalysts are effective in the 6-exo-dig cyclization of alkynylamines and alkynylalcohols to form morpholine and piperazine (B1678402) derivatives in moderate to good yields. rsc.org
Rhodium: Rhodium complexes with bisphosphine ligands have been used in the asymmetric hydrogenation of unsaturated morpholines to produce chiral 2-substituted morpholines with excellent enantioselectivity. rsc.orgsemanticscholar.org
Organocatalysis:
Organocatalytic methods have emerged as a valuable alternative to metal-based systems. An enantioselective chlorocycloetherification to produce 2,2-disubstituted morpholines has been developed using a cinchona alkaloid-derived catalyst. rsc.org This approach allows for the creation of a quaternary stereocenter with high enantiocontrol. rsc.org Another strategy utilized organocatalysis for the enantioselective synthesis of C2-functionalized morpholines from an α-chloroaldehyde intermediate. nih.gov
Since the C2 position of the target molecule is a stereocenter, controlling its stereochemistry is a key consideration for synthesizing enantiomerically pure compounds.
Asymmetric Hydrogenation: A highly effective method for generating chiral 2-substituted morpholines is the asymmetric hydrogenation of a corresponding unsaturated dehydromorpholine substrate. semanticscholar.orgnih.gov Using a rhodium catalyst with a chiral bisphosphine ligand (SKP), a variety of 2-substituted chiral morpholines can be obtained in quantitative yields and with up to 99% enantiomeric excess (ee). semanticscholar.orgnih.gov This "after cyclization" approach is powerful due to its high efficiency and atom economy. nih.gov
Tandem Catalysis: An efficient one-pot tandem reaction has been developed for the enantioselective synthesis of 3-substituted morpholines. acs.org This process uses a Ti-catalyzed hydroamination followed by a Ru-catalyzed asymmetric transfer hydrogenation, achieving good yields and excellent enantiomeric excesses (>95% ee). acs.orgacs.org While this has been demonstrated for 3-substituted morpholines, the mechanistic insights, particularly the role of hydrogen-bonding interactions, could potentially be extended to strategies for 2-substituted analogues. acs.org
Chiral Pool Synthesis: Syntheses can begin with enantiomerically pure starting materials, such as amino alcohols, to construct the morpholine ring with a defined stereocenter. nih.gov This strategy transfers the chirality from the starting material to the final product.
Table 2: Advanced Catalytic Methods in Morpholine Synthesis
| Method | Catalyst Type | Key Feature | Product Type | Citation |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium-Bisphosphine | High enantioselectivity (up to 99% ee) | Chiral 2-substituted morpholines | semanticscholar.orgnih.gov |
| Tandem Hydroamination/ATH | Titanium / Ruthenium | One-pot sequential reaction | Chiral 3-substituted morpholines | acs.orgacs.org |
| Pd-catalyzed Carboamination | Palladium-Phosphine | Stereospecific from chiral precursors | cis-3,5-disubstituted morpholines | nih.gov |
| Organocatalytic Cycloetherification | Cinchona Alkaloid Derivative | Asymmetric halocyclization | Chiral 2,2-disubstituted morpholines | rsc.org |
| Gold-catalyzed Cyclization | Gold(I) Complex | Mild conditions, high efficiency | Unsaturated morpholines | rsc.org |
Application of Green Chemistry Principles in the Synthesis of this compound
The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of heterocyclic compounds, including morpholine derivatives. While specific literature detailing the green synthesis of this compound is not extensively available, the principles can be applied to its hypothetical synthesis based on established green methods for similar structures. The objectives of green chemistry, such as waste prevention, atom economy, and the use of less hazardous chemicals, are central to these modern synthetic approaches. wjpmr.com
Traditional methods for synthesizing morpholines often involve multi-step processes with stoichiometric amounts of waste and the use of hazardous reagents. morressier.com A greener alternative to the conventional synthesis of N-substituted morpholines, which often relies on the alkylation of amines with benzyl halides, is the direct coupling of benzyl alcohols with secondary amines using benign iron catalysts. morressier.com However, this method has shown lower yields for benzylamines with electron-withdrawing substituents. morressier.com
A promising green method for the synthesis of N,N-dialkyl-N-benzylamines is the Leuckart reaction, which avoids the use of toxic reagents, solvents, and catalysts, and produces no waste. morressier.com For instance, a rapid and environmentally friendly procedure for the synthesis of N-(4-chlorobenzyl)morpholine was developed using the Leuckart reaction at 220°C, achieving an 82% yield in just 3 minutes. morressier.com This approach could potentially be adapted for the synthesis of the benzylmorpholine core of the target molecule.
Another significant advancement in the green synthesis of the morpholine ring itself is the use of ethylene (B1197577) sulfate (B86663) as a monoalkylation agent for 1,2-amino alcohols. chemrxiv.orgnih.govchemrxiv.orgchemrxiv.org This method is a high-yielding, one or two-step, redox-neutral protocol that utilizes inexpensive reagents. nih.govchemrxiv.orgchemrxiv.org It offers considerable environmental and safety benefits over traditional methods that often involve a three-step process including the use of chloroacetyl chloride and a subsequent reduction step with aluminum or boron hydrides. chemrxiv.org The ethylene sulfate method avoids a step and the associated waste, and because it is redox-neutral, it eliminates the need for hydride reducing agents. chemrxiv.org The selectivity of this reaction depends on the structure of the 1,2-amino alcohol and the unique properties of ethylene sulfate. chemrxiv.orgnih.govchemrxiv.orgchemrxiv.org This approach has been successfully applied to the synthesis of a variety of substituted morpholines. chemrxiv.orgnih.govchemrxiv.orgchemrxiv.org
Furthermore, solvent-free and metal-free reaction conditions represent another key aspect of green chemistry. For instance, a novel and expedient metal- and solvent-free synthesis of 2-benzyl-4-arylquinoline derivatives has been described using readily available starting materials in the presence of molecular iodine. rsc.org Such domino reactions, which form multiple bonds in a single operation, are atom- and step-economical, reducing reaction times and waste. rsc.org The principles of this approach, focusing on simple starting materials and avoiding metal catalysts and solvents, could inspire greener syntheses for complex morpholine derivatives.
Microwave-assisted synthesis is another green technique that can accelerate reaction rates and improve yields. wjpmr.com For example, the synthesis of benzilic acid from benzil (B1666583) has been achieved with a higher yield (76.08%) using a green, solvent-free microwave method compared to the conventional method (65.21%). wjpmr.com This highlights the potential of microwave irradiation to create more efficient and environmentally friendly synthetic protocols for the acylation step in the synthesis of this compound.
Table 1: Comparison of Green Synthesis Methods for Morpholine Derivatives
| Method | Key Features | Potential Application to this compound Synthesis | Reference |
|---|---|---|---|
| Leuckart Reaction | Rapid, catalyst-free, solvent-free, no waste. | Synthesis of the N-benzylmorpholine core. | morressier.com |
| Ethylene Sulfate Method | High yield, one or two-step, redox-neutral, inexpensive reagents. | Formation of the substituted morpholine ring from a corresponding amino alcohol. | chemrxiv.orgnih.govchemrxiv.orgchemrxiv.org |
| Metal- and Solvent-Free Domino Reaction | Atom- and step-economical, avoids metal catalysts and solvents. | Inspiration for a one-pot synthesis of the entire molecule from simpler precursors. | rsc.org |
| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, often solvent-free. | Acylation of the morpholine nitrogen with 2-chlorobenzoyl chloride. | wjpmr.com |
Synthetic Exploration of Analogues and Derivatives of this compound
The synthetic exploration of analogues and derivatives of this compound is driven by the desire to understand structure-activity relationships (SAR) and to develop novel compounds with potentially enhanced biological activities. e3s-conferences.org The morpholine ring is a common heterocycle in pharmaceuticals and agrochemicals, making its derivatives attractive targets for synthesis. chemrxiv.orgnih.govchemrxiv.orgchemrxiv.org
One area of exploration involves the synthesis of C-functionalized morpholines. researchgate.net A decarboxylative C(sp²)-C(sp³) cross-coupling reaction using dual nickel/photoredox catalysis has been developed for the synthesis of complex morpholines, providing access to scaffolds of interest in drug discovery. researchgate.net This method allows for the coupling of a range of (hetero)aryl halides and α-heteroatom acids. researchgate.net
The synthesis of N-substituted morpholine derivatives is another significant area of research. A new series of morpholine derivatives was prepared by reacting morpholine with ethyl chloroacetate (B1199739) to yield morpholin-N-ethyl acetate, which was then converted to morpholin-N-ethyl acetohydrazide. researchgate.net This hydrazide served as a precursor for the synthesis of various 1,2,4-triazole (B32235) derivatives. researchgate.net
Furthermore, the synthesis of more complex heterocyclic systems incorporating the morpholine moiety has been reported. For example, a novel series of 2-(benzimidazol-2-yl)quinoxalines coupled with morpholine, piperidine, and piperazine fragments have been designed and synthesized as potential antitumor agents. nih.gov The synthesis involved the reaction of 3-aroylquinoxalinones with substituted benzene-1,2-diamines. nih.gov
The synthesis of benzimidazolium salts featuring a morpholine substituent has also been explored. mdpi.com The synthetic route began with the reaction of 2-(chloromethyl)-1H-benzimidazole with morpholine to afford 4-((1H-benzimidazol-2-yl)methyl)morpholine. mdpi.com Subsequent N-alkylation with benzyl chloride, followed by reaction with 2-chloro-N-arylacetamides, yielded the target benzimidazolium salts. mdpi.com
The synthesis of analogues of the marine alkaloid makaluvamine, bearing substituted benzyl and phenethyl side chains, has also been undertaken to evaluate their antiproliferative activities. nih.gov This research highlights the importance of the substituted benzyl group in biological activity. nih.gov For instance, 4-chloro substituted benzyl analogues showed pronounced antiproliferative effects. nih.gov
Table 2: Examples of Synthesized Morpholine Analogues and Derivatives
| Compound Class | Synthetic Strategy | Key Reagents/Intermediates | Reference |
|---|---|---|---|
| C-Functionalized Morpholines | Dual nickel/photoredox catalysis for C(sp²)-C(sp³) cross-coupling. | (Hetero)aryl halides, α-heteroatom acids. | researchgate.net |
| N-Substituted 1,2,4-Triazoles | Reaction of morpholine with ethyl chloroacetate, followed by conversion to a hydrazide and cyclization. | Ethyl chloroacetate, hydrazine (B178648) hydrate, ammonium thiocyanate. | researchgate.net |
| Morpholine-Coupled Quinoxalines | Mamedov rearrangement of 3-aroylquinoxalinones with substituted benzene-1,2-diamines. | 3-Aroylquinoxalinones, benzene-1,2-diamines with morpholine substituents. | nih.gov |
| Morpholine-Functionalized Benzimidazolium Salts | N-alkylation of a morpholine-substituted benzimidazole. | 2-(Chloromethyl)-1H-benzimidazole, morpholine, benzyl chloride, 2-chloro-N-arylacetamides. | mdpi.com |
| Benzyl Analogues of Makaluvamine | Synthesis of analogues with substituted benzyl side chains. | Pyrroles, quinolones. | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 2 Benzyl 4 2 Chlorobenzoyl Morpholine
Reactivity at the Morpholine (B109124) Nitrogen Center
The nitrogen atom within the morpholine ring of 2-benzyl-4-(2-chlorobenzoyl)morpholine is a key center for chemical reactivity. Its nucleophilic character, though attenuated by the adjacent electron-withdrawing 2-chlorobenzoyl group, still allows for a range of chemical transformations.
Nucleophilic Acyl Substitution Reactions
The amide linkage in this compound is susceptible to nucleophilic acyl substitution, a fundamental reaction of carboxylic acid derivatives. In this reaction, a nucleophile attacks the electrophilic carbonyl carbon of the 2-chlorobenzoyl group, leading to the cleavage of the carbon-nitrogen bond of the morpholine ring. The general mechanism proceeds through a tetrahedral intermediate.
Hydrolysis, a specific type of nucleophilic acyl substitution where water acts as the nucleophile, can occur under both acidic and basic conditions, leading to the cleavage of the amide bond to form 2-benzylmorpholine (B134971) and 2-chlorobenzoic acid.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. nih.gov
Base-Catalyzed Hydrolysis: In basic media, the hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. This process is generally faster than acid-catalyzed hydrolysis for amides. The base-catalyzed hydrolysis of related oxazolones has been studied, providing insight into the kinetics of such reactions. acs.org
Table 1: Hydrolysis Rate Constants for Selected Chemicals at 25°C
| Compound | Rate Constant (k) | Half-life (t½) | Conditions | Reference |
|---|---|---|---|---|
| Benzyl (B1604629) chloride | 4.9 x 10⁻⁶ hr⁻¹ (neutral) | 3.2 d | Neutral | epa.gov |
| 1,2-Dibromo-3-chloropropane | <9 x 10⁻⁸ hr⁻¹ (acid) | >800 yr | Acidic | epa.gov |
| Ethyl Carbamate | <2.6 x 10⁻⁷ hr⁻¹ (neutral) | >300 yr | Neutral | epa.gov |
Quaternization Studies and Their Mechanistic Implications
The nitrogen atom of the morpholine ring can also act as a nucleophile and react with alkylating agents to form a quaternary ammonium (B1175870) salt. This process, known as quaternization, involves the formation of a new carbon-nitrogen bond. The reaction of N-pentylmorpholine with benzyl chloride, for instance, results in the formation of a 4-benzyl-4-pentylmorpholin-4-ium chloride. researchgate.net
The kinetics of quaternization reactions have been studied for systems like the reaction between N,N-dimethylaniline and benzyl chloride. semanticscholar.org These studies indicate that the reaction follows second-order kinetics and is influenced by the solvent's dielectric constant, suggesting a polar transition state. semanticscholar.org A plausible mechanism involves the direct nucleophilic attack of the amine on the alkyl halide. semanticscholar.org
While specific quaternization studies on this compound are not available, it is expected that the electron-withdrawing effect of the 2-chlorobenzoyl group would decrease the nucleophilicity of the morpholine nitrogen, making quaternization reactions slower compared to unsubstituted or N-alkylated morpholines.
Transformations Involving the Benzyl and Chlorobenzoyl Moieties
The benzyl and 2-chlorobenzoyl groups of the molecule also participate in various chemical transformations.
The benzyl group can undergo reactions typical of benzylic positions. For instance, it can be cleaved under certain reductive conditions, such as catalytic hydrogenation. hw.ac.uk The synthesis of 2-benzyl substituted quinoline (B57606) derivatives highlights the utility of the benzyl group in constructing larger molecular frameworks. rsc.org
The 2-chlorobenzoyl moiety influences the reactivity of the molecule and can itself undergo reactions. The chlorine substituent on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions or when activated by other substituents. The photodegradation of compounds containing a 2-chlorobenzoyl group has been studied, with 2-chlorobenzamide (B146235) being a major photoproduct. semanticscholar.orgnih.gov This suggests that under photolytic conditions, the amide bond can be cleaved.
Rearrangement and Cyclization Pathways of this compound
While specific rearrangement and cyclization pathways for this compound have not been documented, the structural motifs present suggest potential transformations. N-acylaziridines, which are structurally related to N-acylmorpholines, are known to undergo thermal rearrangements to form oxazolines or amides. researchgate.net
Cyclization reactions are fundamental in the synthesis of the morpholine ring itself, often proceeding via intramolecular nucleophilic attack. nih.govnih.gov For instance, the synthesis of substituted morpholines can be achieved through the cyclization of N-allyl-β-amino alcohols. e3s-conferences.org While this compound is already a cyclic structure, further intramolecular reactions could potentially occur under specific conditions, leading to more complex fused ring systems. The synthesis of 2-benzyl benzoxazoles and benzothiazoles can be achieved through the cyclization of styrenes with substituted phenols and anilines, demonstrating the propensity of benzyl-containing precursors to form heterocyclic structures. researchgate.net
Stability and Degradation Profiles of this compound in Diverse Chemical Environments
The stability of this compound is influenced by factors such as temperature, pH, and light.
Thermal Stability: Morpholine itself is considered thermally stable, especially in the absence of oxygen. atamankimya.com Studies on the thermal degradation of morpholine in the context of CO2 capture show that it is more stable than other amines like monoethanolamine (MEA). hw.ac.ukaiche.org Significant degradation of morpholine is observed at temperatures of 175 °C and higher. aiche.org The degradation products of morpholine in steam-condensate cycles include ethanolamine (B43304), ammonia, and organic acids. iaea.org It can be inferred that the morpholine ring in this compound would exhibit a degree of thermal stability.
Photodegradation: As mentioned previously, compounds containing a 2-chlorobenzoyl group can undergo photodegradation. A study on 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea (B33335) showed that it degrades under xenon lamp irradiation, with the main product being 2-chlorobenzamide. semanticscholar.orgnih.gov The rate of degradation was found to be dependent on the solvent medium. semanticscholar.org This suggests that this compound may also be susceptible to photolytic cleavage of the amide bond.
Table 2: Photodegradation Half-lives of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) Urea in Different Media
| Medium | Atmosphere | Half-life (t½) | Reference |
|---|---|---|---|
| Hexane | O₂ | 0.41 h | semanticscholar.org |
| Hexane | N₂ | 0.41 h | semanticscholar.org |
| Water | O₂ | 31 h | semanticscholar.org |
| Water | N₂ | 55 h | semanticscholar.org |
Degradation in Acidic and Basic Environments: As discussed in the context of nucleophilic acyl substitution, the amide bond is the most likely point of cleavage under acidic or basic conditions, leading to the formation of 2-benzylmorpholine and 2-chlorobenzoic acid. The rate of this hydrolysis will be pH-dependent.
Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Benzyl 4 2 Chlorobenzoyl Morpholine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis and Structural Assignment
NMR spectroscopy is a cornerstone for the structural analysis of 2-benzyl-4-(2-chlorobenzoyl)morpholine in solution. It provides critical information on the connectivity of atoms and the dynamic conformational processes the molecule undergoes.
The ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of this compound. While specific experimental data for this exact compound is not publicly available, expected chemical shifts can be predicted based on data from analogous N-acylmorpholines, 2-benzylmorpholine (B134971), and related substituted aromatic compounds. researchgate.netnih.govnih.govtandfonline.com
The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzyl (B1604629) and 2-chlorobenzoyl aromatic rings, typically in the range of 7.0-8.0 ppm. The benzylic methylene (B1212753) (CH₂) protons would likely appear as a multiplet, coupled to the C2 proton of the morpholine (B109124) ring. The morpholine ring protons themselves are expected to resonate in the range of 2.5-4.0 ppm. nih.govtandfonline.com The protons on carbons adjacent to the oxygen atom (C3 and C5) will be shifted downfield compared to those adjacent to the nitrogen (C2 and C6). The presence of the chiral center at C2 complicates the spectrum, rendering the protons on C3, C5, and C6 diastereotopic and thus magnetically non-equivalent, leading to more complex splitting patterns. researchgate.net
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the 2-chlorobenzoyl group is expected to have a chemical shift in the downfield region of 165-175 ppm. Carbons of the aromatic rings would appear between 120-145 ppm. The morpholine ring carbons typically resonate between 40-70 ppm, with the carbons adjacent to oxygen (C3, C5) appearing at a lower field (65-70 ppm) than those adjacent to the nitrogen (C2, C6, ~40-55 ppm). nih.govtandfonline.comscielo.org.mx The benzylic CH₂ carbon is anticipated around 40-50 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
This table presents predicted chemical shifts based on data from structurally similar compounds. Actual experimental values may vary.
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | 168-172 |
| 2-Chlorobenzoyl (Aryl C) | 7.2 - 7.6 | 127-138 |
| 2-Chlorobenzoyl (Aryl C-Cl) | - | 130-133 |
| Benzyl (Aryl C) | 7.1 - 7.4 | 126-139 |
| Benzyl (CH₂) | ~3.0 - 3.5 | ~45-55 |
| Morpholine C2-H | ~3.8 - 4.2 | - |
| Morpholine C2 | - | ~50-55 |
| Morpholine C3-H₂, C5-H₂ | ~3.5 - 3.9 | - |
| Morpholine C3, C5 | - | ~66-68 |
| Morpholine C6-H₂ | ~2.8 - 3.4 | - |
| Morpholine C6 | - | ~42-48 |
N-acylmorpholines like this compound exhibit significant conformational flexibility in solution, which can be studied using Dynamic NMR (DNMR) spectroscopy. researchgate.netbeilstein-journals.org Two primary dynamic processes are of interest:
Amide Bond Rotation: The C(O)-N bond has a partial double-bond character, leading to restricted rotation and the existence of two distinct rotamers (conformational isomers). This results in the doubling of certain NMR signals at low temperatures. beilstein-journals.org
Morpholine Ring Inversion: The six-membered morpholine ring undergoes a chair-to-chair interconversion. For asymmetrically substituted morpholines, this process exchanges axial and equatorial substituents, leading to coalescence and sharpening of signals as the temperature is varied. researchgate.netbeilstein-journals.org
In this compound, these two processes can have different energy barriers. DNMR experiments involve recording NMR spectra at various temperatures to determine the coalescence temperature (Tc) for specific pairs of exchanging signals. From Tc, the free energy of activation (ΔG‡) for the conformational interchange can be calculated. For N-acylated piperazines and morpholines, the energy barrier for amide bond rotation is typically in the range of 61–68 kJ/mol. beilstein-journals.org The barrier for ring inversion in N-alkylated morpholines is generally lower. beilstein-journals.org The presence of bulky substituents, like the 2-benzyl and 2-chlorobenzoyl groups, is expected to influence these energy barriers.
To unambiguously assign all the proton and carbon signals and confirm the complex structure, a suite of two-dimensional (2D) NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the morpholine ring and the benzyl group. For example, it would show correlations between C2-H and the protons on C3 and the benzylic CH₂ group. nih.govresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is crucial for assigning the carbon signals based on the more easily assigned proton spectrum. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the preferred 3D conformation. For instance, NOESY could show through-space interactions between the protons of the benzyl group and certain protons of the morpholine ring, helping to define the orientation of the C2 substituent. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present. nih.govresearchgate.netacs.org
For this compound, the IR spectrum would be dominated by a strong absorption band for the amide C=O stretching vibration, expected in the region of 1630-1670 cm⁻¹. Other key bands include C-H stretching vibrations for the aromatic and aliphatic parts (2850-3100 cm⁻¹), C-O-C stretching of the morpholine ether linkage (~1115 cm⁻¹), and C-N stretching (~1200-1350 cm⁻¹). The presence of the aromatic rings will give rise to characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹. The C-Cl stretching vibration of the chlorobenzoyl group is expected in the 700-800 cm⁻¹ range. tandfonline.comscielo.org.mx
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net It would be useful for observing the symmetric breathing modes of the aromatic rings and vibrations of the C-C backbone. The combination of IR and Raman data helps in a more complete assignment of the vibrational modes. scielo.org.mxnih.gov
Predicted Vibrational Frequencies for this compound
This table presents predicted vibrational frequencies based on typical group frequencies and data from similar compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| C-H Stretch (Aromatic) | Benzyl, Chlorobenzoyl | 3000 - 3100 | IR, Raman |
| C-H Stretch (Aliphatic) | Morpholine, Benzyl CH₂ | 2850 - 3000 | IR, Raman |
| C=O Stretch (Amide) | N-C=O | 1630 - 1670 | IR (Strong) |
| C=C Stretch (Aromatic) | Benzyl, Chlorobenzoyl | 1450 - 1600 | IR, Raman |
| C-N Stretch | Morpholine | 1200 - 1350 | IR |
| C-O-C Stretch | Morpholine Ether | ~1115 | IR (Strong) |
| C-Cl Stretch | Chlorobenzoyl | 700 - 800 | IR |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₈H₁₈ClNO₂, giving a monoisotopic mass of approximately 315.10 g/mol .
Under electron impact (EI) ionization, the molecule is expected to undergo fragmentation via several predictable pathways. libretexts.org Key fragmentation processes would likely include:
Alpha-cleavage to the morpholine nitrogen, leading to the loss of the benzyl group (C₇H₇•, 91 Da) or the 2-chlorobenzoyl group (C₇H₄ClO•, 139 Da). The formation of the tropylium (B1234903) ion at m/z 91 is a very common fragmentation for benzyl-containing compounds.
Cleavage of the amide bond , generating a 2-chlorobenzoyl cation ([C₇H₄ClO]⁺, m/z 139/141) or a 2-benzylmorpholine cation ([C₁₁H₁₄NO]⁺, m/z 176). The 2-chlorobenzoyl fragment would show a characteristic isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl.
Fragmentation of the morpholine ring itself, which can occur through various ring-opening mechanisms, leading to the loss of small neutral molecules like C₂H₄O. researchgate.net
Plausible Mass Spectrometry Fragments for this compound
This table presents predicted m/z values for plausible fragments.
| Proposed Fragment Ion | Structure | m/z (mass/charge ratio) |
| Molecular Ion | [C₁₈H₁₈ClNO₂]⁺ | 315/317 |
| 2-Chlorobenzoyl cation | [C₇H₄ClO]⁺ | 139/141 |
| Benzyl cation (Tropylium) | [C₇H₇]⁺ | 91 |
| Loss of benzyl group | [M - C₇H₇]⁺ | 224/226 |
| Loss of chlorobenzoyl group | [M - C₇H₄ClO]⁺ | 176 |
| 2-Benzylmorpholine cation | [C₁₁H₁₄NO]⁺ | 176 |
X-ray Crystallography Studies for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and torsional angles. While a crystal structure for this compound is not found in the searched literature, analysis of related structures such as N-(4-chlorobenzoyl)morpholine and 4-benzyl-4-pentylmorpholin-4-ium chloride allows for a detailed prediction of its solid-state conformation. nih.govresearchgate.net
The morpholine ring is expected to adopt a stable chair conformation. otago.ac.nzmdpi.com The bulky 2-benzyl and 4-(2-chlorobenzoyl) substituents will have preferred orientations to minimize steric hindrance. The benzyl group at the C2 position would likely occupy a pseudo-equatorial position to reduce steric strain. The planarity of the amide bond will influence the orientation of the 2-chlorobenzoyl group relative to the morpholine ring.
In the crystal lattice, intermolecular interactions would play a key role in the packing arrangement. Given the absence of strong hydrogen bond donors, the packing would be governed by weaker interactions such as C-H···O hydrogen bonds, where hydrogen atoms from the benzyl or morpholine groups interact with the carbonyl or ether oxygen atoms of neighboring molecules. otago.ac.nz Pi-stacking interactions between the aromatic rings could also be a significant factor in stabilizing the crystal structure.
Predicted Crystallographic Parameters for this compound
This table presents predicted parameters based on data from structurally similar compounds like N-(4-chlorobenzoyl)morpholine. nih.gov
| Parameter | Predicted Value / Feature |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Morpholine Conformation | Chair |
| C2-Benzyl Orientation | Pseudo-equatorial |
| Amide Bond (C(O)-N) | Planar (sp² character) |
| Dominant Intermolecular Interactions | C-H···O hydrogen bonds, C-H···π interactions, π-π stacking |
Crystal Packing and Supramolecular Assembly in this compound
Detailed experimental data regarding the crystal packing and supramolecular assembly of this compound is not extensively available in the public domain. Structural elucidation of chemical compounds through single-crystal X-ray diffraction is a definitive technique to understand the three-dimensional arrangement of molecules in a crystalline solid. This methodology provides precise information on bond lengths, bond angles, and the conformational geometry of the molecule.
In the absence of a specific crystallographic study for this compound, we can infer potential supramolecular interactions based on the structural characteristics of analogous morpholine derivatives. For instance, studies on similar compounds, such as 4-benzyl-4-pentylmorpholin-4-ium chloride, reveal that the crystal packing is often governed by a combination of weak intermolecular forces. researchgate.net These can include van der Waals forces, dipole-dipole interactions, and, where applicable, hydrogen bonds.
The structure of this compound contains several features that would likely influence its crystal packing:
The Benzyl Group: The aromatic ring of the benzyl group can participate in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align.
The 2-Chlorobenzoyl Group: The chlorine atom introduces a degree of polarity and can potentially engage in halogen bonding, a specific type of non-covalent interaction. The carbonyl group (C=O) is a strong hydrogen bond acceptor.
The Morpholine Ring: The oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors.
A hypothetical data table for the crystallographic analysis of this compound, were it to be determined, is presented below. This table illustrates the type of information that would be obtained from such a study.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value (Hypothetical) |
|---|---|
| Chemical Formula | C18H18ClNO2 |
| Formula Weight | 315.79 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.50 |
| b (Å) | 15.20 |
| c (Å) | 9.80 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 1508.6 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.389 |
| Absorption Coefficient (mm⁻¹) | 0.250 |
Polymorphism Studies Related to the Compound
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is of critical importance in the pharmaceutical industry, as different polymorphic forms can have different bioavailability and therapeutic efficacy.
There are no specific studies on the polymorphism of this compound found in the reviewed literature. The potential for this compound to exhibit polymorphism would depend on the flexibility of its molecular conformation and the variety of intermolecular interactions it can form. The presence of rotatable single bonds, such as the one connecting the benzyl group to the morpholine ring and the amide bond, could allow the molecule to adopt different conformations, which might then pack into different crystal lattices under varying crystallization conditions (e.g., solvent, temperature, pressure).
To investigate the polymorphism of this compound, a systematic screening process would be necessary. This would involve crystallizing the compound from a diverse range of solvents and under different thermodynamic and kinetic conditions. The resulting solid forms would then be analyzed using techniques such as:
Powder X-ray Diffraction (PXRD): To identify different crystal structures based on their unique diffraction patterns.
Differential Scanning Calorimetry (DSC): To detect phase transitions and determine the melting points and enthalpies of fusion of different polymorphs.
Thermogravimetric Analysis (TGA): To assess the thermal stability of the various forms.
Infrared (IR) and Raman Spectroscopy: To probe differences in the vibrational modes of the molecules in different crystal environments.
Should different polymorphs be identified, their structural differences and relative stabilities would be a subject for further detailed investigation.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computational Chemistry and Theoretical Investigations of 2 Benzyl 4 2 Chlorobenzoyl Morpholine
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental tools for understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to model the electron distribution and predict reactivity. For 2-benzyl-4-(2-chlorobenzoyl)morpholine, these calculations reveal how the constituent parts—the morpholine (B109124) ring, the benzyl (B1604629) group, and the 2-chlorobenzoyl group—collectively influence its electronic character.
DFT, particularly with hybrid functionals like B3LYP, is widely used to optimize molecular geometry and calculate electronic descriptors. als-journal.comresearchgate.net The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com In molecules containing benzyl and benzoyl groups, the HOMO and LUMO are often localized on these aromatic systems due to their extensive π-conjugation. nih.gov
The Molecular Electrostatic Potential (MEP) surface is another crucial output, mapping the electrostatic potential onto the electron density surface. It visually identifies regions of positive and negative potential. For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen and the morpholine oxygen, indicating sites susceptible to electrophilic attack. The hydrogen atoms and the electron-deficient region on the chlorine atom (sigma-hole) would exhibit positive potential (blue), highlighting sites for nucleophilic interaction. mdpi.com
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov Such calculations allow for a detailed prediction of how the molecule will behave in chemical reactions.
Table 1: Illustrative Global Reactivity Descriptors for this compound (Hypothetical Data) Calculated using DFT/B3LYP/6-31G(d,p). Values are for illustrative purposes.
| Parameter | Value (eV) | Description |
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.65 | Indicator of chemical stability and reactivity |
| Ionization Potential (I) | 6.85 | Energy required to remove an electron |
| Electron Affinity (A) | 1.20 | Energy released when an electron is added |
| Chemical Hardness (η) | 2.83 | Resistance to change in electron distribution |
| Electronegativity (χ) | 4.03 | Power to attract electrons |
| Electrophilicity Index (ω) | 2.87 | Propensity to accept electrons |
Conformational Analysis and Energy Landscapes of this compound
The three-dimensional shape of a molecule is critical to its function and interactions. Conformational analysis of this compound focuses on identifying the most stable spatial arrangements of its atoms. The potential energy surface (PES) or energy landscape maps the energy of the molecule as a function of its geometry, revealing stable conformers (local minima) and the energy barriers between them. researchgate.netmdpi.com
Like cyclohexane, the morpholine ring is not planar and exists predominantly in a low-energy chair conformation to minimize angular and torsional strain. chemicalbook.com It can undergo a "ring flip" to an alternative chair form through higher-energy intermediates, including the twist-boat and boat conformations. The energy barrier for this interconversion is influenced by the substituents on the ring. chemicalbook.com
A detailed conformational analysis involves systematically rotating the single bonds (defined by dihedral or torsional angles) to map the energy landscape. For this compound, the key torsional angles would be those defining the orientation of the benzyl group relative to the morpholine ring and the orientation of the 2-chlorobenzoyl group relative to the nitrogen atom.
Table 2: Hypothetical Relative Energies of Key Conformers Illustrative data based on general principles of conformational analysis.
| Conformer | Benzyl Group Position | Relative Gibbs Free Energy (kcal/mol) | Population (%) at 298 K |
| 1 (Lowest Energy) | Equatorial | 0.00 | >99% |
| 2 | Axial | >5.0 | <1% |
| 3 (Transition State) | Half-Chair | ~10.0 | - |
| 4 (Intermediate) | Twist-Boat | ~5.5 | <1% |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum calculations describe static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing the molecule to vibrate, rotate, and change conformation at a given temperature. researchgate.net
For this compound, an MD simulation would reveal its flexibility and conformational stability in a condensed phase, such as in a solvent. By simulating the molecule in a box of explicit solvent molecules (e.g., water or dimethyl sulfoxide), one can study how solvent interactions influence its preferred shape and dynamics. nih.gov For instance, polar solvents may form hydrogen bonds with the morpholine and carbonyl oxygens, stabilizing certain conformations. The rate of chair-flipping and the rotational freedom of the benzyl and chlorobenzoyl groups can be monitored over the course of the simulation. This provides a more realistic picture of the molecule's behavior than gas-phase, 0 Kelvin quantum calculations alone.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to validate a synthesized structure. For this compound, DFT calculations can predict its 1H and 13C NMR chemical shifts and its infrared (IR) vibrational frequencies. als-journal.com
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate NMR isotropic shielding constants, which are then converted to chemical shifts by referencing a standard like tetramethylsilane (B1202638) (TMS). als-journal.comnih.gov The accuracy of these predictions is often high, with calculated values showing excellent linear correlation with experimental data. mdpi.com Similarly, calculation of vibrational frequencies can help assign the peaks in an experimental IR spectrum. A comparison between the calculated and experimental spectra serves as a rigorous confirmation of the molecule's structure and its computed lowest-energy conformation. researchgate.net
Table 3: Hypothetical Comparison of Predicted and Experimental 13C NMR Chemical Shifts (δ, ppm) for Key Carbons Predicted values are illustrative, based on typical GIAO-DFT calculations. Experimental values are hypothetical.
| Atom | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) | Assignment |
| Carbonyl C | 168.5 | 169.2 | C=O of chlorobenzoyl group |
| Benzyl CH2 | 58.2 | 57.9 | CH2 connecting benzyl to morpholine |
| Morpholine C2 | 74.1 | 73.8 | Morpholine C adjacent to benzyl |
| Morpholine C3, C5 | 66.5 | 66.8 | Morpholine C's adjacent to Oxygen |
| Morpholine C6 | 48.9 | 49.1 | Morpholine C adjacent to Nitrogen |
In Silico Studies of Molecular Recognition and Interaction Profiles (Focus on Chemical Principles, not Biological Efficacy)
Understanding how a molecule interacts with its environment is key to predicting its behavior. In silico studies can map the potential non-covalent interactions of this compound, governed by its electronic and steric properties.
The MEP and FMO analyses (Section 5.1) provide the foundation for this. The molecule possesses several key features for molecular recognition:
Hydrogen Bond Acceptors: The carbonyl oxygen and the morpholine ether oxygen are strong hydrogen bond acceptors.
Halogen Bonding: The chlorine atom on the benzoyl ring can act as a halogen bond donor, interacting with nucleophilic sites.
π-Systems: The two aromatic rings (benzyl and chlorobenzoyl) can engage in π-π stacking or cation-π interactions.
Hydrophobic Regions: The phenyl and methylene (B1212753) groups create hydrophobic surfaces that can interact favorably with nonpolar entities.
Molecular docking is a technique often used to predict how a ligand binds to a receptor. In a purely chemical context, this approach can be used to probe the interaction of this compound with model chemical systems (e.g., simple molecules or surfaces) to characterize its binding preferences based on shape complementarity and electrostatic matching, without reference to any biological target. als-journal.com This provides a fundamental profile of its potential for non-covalent interactions.
Applications of 2 Benzyl 4 2 Chlorobenzoyl Morpholine in Chemical Research
2-Benzyl-4-(2-chlorobenzoyl)morpholine as a Synthetic Building Block in Complex Organic Synthesis
The morpholine (B109124) ring is a versatile and privileged scaffold in medicinal chemistry and organic synthesis, frequently used as a synthetic building block. e3s-conferences.orgnih.gov The title compound, this compound, possesses several reactive sites that can be exploited for the construction of more elaborate molecular architectures.
The synthesis of the core 2-benzylmorpholine (B134971) structure has been reported, providing a foundation for further functionalization. nih.gov The N-acylation with 2-chlorobenzoyl chloride would yield the target compound. This N-aroyl bond, while relatively stable, can be cleaved under specific hydrolytic conditions, allowing the morpholine nitrogen to be used for further reactions.
More significantly, the benzyl (B1604629) group at the C2 position and the aromatic ring of the benzoyl group can be subjected to various transformations. For instance, the benzyl group's aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups. The methylene (B1212753) bridge of the benzyl group can also be a site for functionalization.
The general synthetic utility of morpholine derivatives is well-established. They serve as key intermediates in the preparation of a wide range of biologically active compounds and are integral to the synthesis of enantiomerically pure amino acids and β-amino alcohols. researchgate.net While direct examples using this compound are not prominent in the literature, the principles governing the use of similar N-aroyl morpholines and 2-substituted morpholines suggest its potential as a valuable intermediate. A general approach to synthesizing N-aroylmorpholines is the reaction of morpholine with the corresponding acyl chloride.
Table 1: Synthesis of Substituted N-Benzoylmorpholine Derivatives
| Entry | Acyl Chloride | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzoyl chloride | Triethylamine (B128534) | Dichloromethane | 4-Benzoylmorpholine chemspider.com | 95 |
| 2 | 4-Chlorobenzoyl chloride | - | - | 4-(4-Chlorobenzoyl)morpholine nih.gov | - |
Role of this compound as a Precursor for Novel Heterocyclic Systems
Heterocyclic compounds are of paramount importance in chemistry, particularly in the development of pharmaceuticals. Morpholine derivatives can serve as precursors for the synthesis of other, often more complex, heterocyclic systems. e3s-conferences.org The structure of this compound offers several avenues for such transformations.
The amide carbonyl group can participate in cyclization reactions. For example, treatment with dehydrating agents or specific catalysts could potentially induce intramolecular cyclization involving the benzyl group or the chlorobenzoyl ring, leading to novel fused heterocyclic systems.
Furthermore, the morpholine ring itself can be a template for constructing different heterocycles. Ring-opening reactions, followed by recyclization with different reagents, could yield piperazines or other six-membered heterocycles. The reactivity of the N-aroyl moiety is central to these potential transformations. For instance, N-aroyl pyrazolines and pyrazoles have been synthesized by reacting acid hydrazides with 1,3-diaryl-prop-2-ene-1-ones, showcasing a strategy where an N-aroyl group is incorporated into a new heterocyclic ring. researchgate.net While this is not a direct conversion of an N-aroylmorpholine, it highlights the utility of the N-aroyl functional group in heterocyclic synthesis.
Table 2: Examples of Heterocycles Synthesized from Morpholine or Related Precursors | Precursor Type | Reagents | Resulting Heterocycle | Reference | | :--- | :--- | :--- | :--- | | Alkynyl Aldehyde, Morpholine | Arylhydrazine | Pyrazole nih.gov | | Morpholin-N-ethyl acetohydrazide | NaOH / HCl | 1,2,4-Triazole (B32235) researchgate.net | | 2-(Chloromethyl)-1H-benzimidazole | Morpholine | 4-((1H-Benzimidazol-2-yl)methyl)morpholine mdpi.com |
Utilization of this compound in Ligand Design for Coordination Chemistry
The presence of nitrogen and oxygen atoms in the morpholine ring, as well as the oxygen atom of the carbonyl group, makes this compound a potential multidentate ligand for coordination with metal ions. The nitrogen atom is a Lewis base, and the oxygen atoms can also act as donor atoms.
The specific stereochemistry of the 2-benzylmorpholine core could be exploited in the design of chiral ligands for asymmetric catalysis. The chlorine atom on the benzoyl ring can modulate the electronic properties of the carbonyl oxygen, thereby influencing the coordination strength and the catalytic activity of the resulting metal complex.
Research has shown that N-acylthiourea derivatives containing a morpholine moiety can form stable complexes with copper(II). researchgate.net These complexes have been studied for their electrochemical properties. This suggests that the N-aroyl system in this compound could similarly be part of a chelating system, potentially involving the carbonyl oxygen and another donor group introduced onto the benzyl or benzoyl rings, to form stable metal complexes.
Exploratory Applications in Materials Science (e.g., Polymer Chemistry, Functional Materials)
Morpholine derivatives have found applications in materials science, for instance, as components of functional polymers and as corrosion inhibitors. e3s-conferences.orgchemicalbook.com The incorporation of this compound into a polymer backbone could impart specific properties to the resulting material. For example, the polar morpholine and amide groups could enhance solubility or act as sites for hydrogen bonding, influencing the material's mechanical properties.
New stimuli-responsive polymers have been derived from morpholine-containing monomers. nih.gov These polymers exhibit swelling behavior that is dependent on pH, making them suitable for applications like drug delivery systems. By analogy, a monomer derived from this compound could potentially be synthesized and polymerized to create functional materials with unique responsiveness.
Additionally, morpholine and its derivatives are known to be effective corrosion inhibitors for various metals. nih.gov The nitrogen and oxygen atoms can adsorb onto metal surfaces, forming a protective layer. The specific structure of this compound, with its multiple potential coordination sites and aromatic rings, could offer enhanced corrosion inhibition properties.
Development as Chemical Probes for Mechanistic Studies in Chemical Biology (emphasizing in vitro and theoretical aspects only)
The morpholine scaffold is a common feature in many biologically active molecules and approved drugs. nih.gov This is often due to its favorable physicochemical properties and its ability to engage in specific interactions with biological targets. researchgate.net Derivatives of this compound could be developed as chemical probes to investigate biological processes in vitro.
For instance, by attaching a reporter group (e.g., a fluorophore or a biotin tag) to either the benzyl or the chlorobenzoyl ring, the molecule could be used to study the binding interactions with a target protein. The structural rigidity of the morpholine ring and the defined stereochemistry at the C2 position would be advantageous for such studies, providing precise information about the binding pocket.
Molecular docking studies are a key theoretical tool in this area. The structure of this compound could be computationally modeled and docked into the active sites of various enzymes to predict potential binding modes and affinities. For example, novel benzimidazolium salts containing an N-methylmorpholine moiety have been synthesized and evaluated as α-glucosidase inhibitors, with molecular docking studies used to elucidate the mechanism of inhibition. mdpi.com A similar theoretical approach could guide the experimental investigation of this compound and its derivatives as probes for specific biological targets.
Future Directions and Perspectives in Research on 2 Benzyl 4 2 Chlorobenzoyl Morpholine
Development of More Efficient, Sustainable, and Scalable Synthetic Routes
Future research should prioritize the development of robust and efficient synthetic pathways to access 2-benzyl-4-(2-chlorobenzoyl)morpholine. Current methods for synthesizing substituted morpholines often involve multi-step sequences which can be inefficient.
A plausible synthetic strategy could involve a two-step process. The first step would be the synthesis of 2-benzylmorpholine (B134971). This could potentially be achieved through various established methods for N-alkylation or reductive amination. Following the synthesis of 2-benzylmorpholine, the second step would involve the acylation of the morpholine (B109124) nitrogen with 2-chlorobenzoyl chloride. This is a standard amidation reaction that can be carried out under basic conditions. chemspider.com
To enhance the efficiency and sustainability of the synthesis, several modern synthetic methodologies could be explored:
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. A two-step continuous flow system has been successfully used for the synthesis of benzoyl morpholine from benzyl (B1604629) alcohol and morpholine, suggesting its applicability to the synthesis of the title compound. rsc.org
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reagents should be a key consideration. For instance, methods that avoid stoichiometric amounts of waste, such as catalytic direct coupling reactions, are highly desirable. morressier.com Research into iron-catalyzed direct coupling of benzyl alcohols and secondary amines presents a greener alternative to traditional alkylation with benzyl halides. morressier.com
| Parameter | Traditional Synthesis | Potential Future Synthesis |
| Methodology | Multi-step batch reactions | Continuous flow chemistry, One-pot synthesis |
| Reagents | Stoichiometric reagents, potentially hazardous solvents | Catalytic systems, green solvents |
| Efficiency | Lower overall yields, more waste generation | Higher yields, minimized waste |
| Scalability | Can be challenging | More readily scalable |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The unique structural features of this compound, namely the chiral center at C-2, the amide linkage, and the electronically distinct aromatic rings, offer fertile ground for exploring novel chemical transformations.
Future research could focus on:
Asymmetric Catalysis: The development of catalytic systems that can effect enantioselective transformations at the benzylic position or other parts of the molecule would be of significant interest for accessing stereochemically pure analogues.
C-H Activation: Direct functionalization of the C-H bonds on the benzyl or chlorobenzoyl rings could provide a powerful tool for rapidly generating a library of derivatives with diverse functionalities.
Catalytic Cross-Coupling Reactions: The chloro-substituent on the benzoyl group serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the morpholine ring under various conditions could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to new heterocyclic scaffolds.
Integration of Advanced Characterization Techniques with Computational Methodologies
A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and biological activity.
Future work in this area should involve:
Advanced Spectroscopic and Crystallographic Techniques: While standard techniques like NMR and mass spectrometry are essential for routine characterization, advanced methods such as X-ray crystallography can provide definitive information about the solid-state conformation. nih.govresearchgate.net
Computational Modeling: In silico studies, including Density Functional Theory (DFT) calculations and molecular dynamics simulations, can offer deep insights into the molecule's conformational preferences, electronic structure, and potential interactions with biological targets. arabjchem.orgnih.govmspsss.org.ua
Quantitative Structure-Activity Relationship (QSAR) Studies: For a series of analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to build predictive models that correlate structural features with biological activity. arabjchem.orgnih.gov
| Technique | Information Gained |
| X-ray Crystallography | Precise 3D structure in the solid state, bond lengths, and angles. nih.govresearchgate.net |
| 2D NMR Spectroscopy | Connectivity of atoms and stereochemical relationships. |
| Computational Modeling | Conformational analysis, electronic properties, and interaction energies. arabjchem.orgnih.govmspsss.org.ua |
| QSAR | Correlation of structural features with biological activity for analogue series. arabjchem.orgnih.gov |
Expansion of Non-Clinical Research Applications and Interdisciplinary Studies
Given the prevalence of the morpholine scaffold in bioactive molecules, this compound and its derivatives are prime candidates for a range of non-clinical research applications.
Potential areas for future interdisciplinary research include:
Chemical Biology: The compound could be used as a chemical probe to study specific biological pathways or protein functions. The development of fluorescently tagged or biotinylated analogues would facilitate such studies.
Materials Science: The unique structural and electronic properties of this molecule could be exploited in the design of novel organic materials, for example, as components of liquid crystals or functional polymers.
Agrochemical Research: Morpholine derivatives are known to have applications as pesticides. researchgate.net Screening this compound and its analogues for herbicidal or fungicidal activity could open up new avenues of research.
Catalysis: The molecule itself could be investigated as a ligand for transition metal catalysts, or as an organocatalyst for certain types of organic reactions.
Q & A
Q. What are the optimal synthetic routes for 2-benzyl-4-(2-chlorobenzoyl)morpholine, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis of morpholine derivatives often involves nucleophilic substitution or coupling reactions. For this compound, a plausible route could involve:
- Step 1: Reacting 2-chlorobenzoyl chloride with a morpholine precursor (e.g., 4-benzylmorpholine) under basic conditions (e.g., KCO or NaOH) in aprotic solvents like dichloromethane or toluene. This facilitates acylation at the morpholine nitrogen .
- Step 2: Optimize stoichiometry (1:1.2 molar ratio of morpholine to acyl chloride) and temperature (0–25°C) to minimize side products.
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Key Considerations:
- Monitor reaction progress using TLC or LC-MS.
- Evidence from similar compounds (e.g., 4-(2-bromo-4-fluorobenzyl)morpholine) highlights the importance of base selection and solvent polarity in minimizing hydrolysis .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR): Detect C=O stretch (~1680 cm) and C-Cl stretch (~750 cm).
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]) and fragmentation patterns.
- HPLC: Assess purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Validation:
- Cross-reference data with NIST Chemistry WebBook entries for related morpholine derivatives (e.g., 4-(4-chlorobenzoyl)morpholine) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural elucidation?
Methodological Answer:
- Software Tools: Use SHELX (SHELXL/SHELXS) for refinement. Apply restraints for bond lengths/angles and constraints for disordered groups.
- Data Validation:
- Case Study: SHELXL’s robust handling of high-resolution data (e.g., <1.0 Å) ensures accurate refinement of the benzyl and chlorobenzoyl moieties, even with weak diffraction .
Q. What strategies mitigate by-product formation during synthesis, such as N-overacylation or ring-opening?
Methodological Answer:
- By-Product Prevention:
- Use mild bases (e.g., EtN instead of NaOH) to avoid deprotonating the morpholine nitrogen excessively, which can lead to overacylation.
- Control reaction time (<6 hours) and temperature (<30°C) to prevent ring-opening, as observed in similar morpholine syntheses .
- Analytical Workflow:
- Identify by-products (e.g., diacylated morpholine) via LC-MS/MS.
- Optimize purification using preparative HPLC with a chiral column if stereoisomers form .
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
Methodological Answer:
- Structural Modifications:
- Vary substituents: Replace 2-chlorobenzoyl with 4-fluorobenzoyl or nitro groups to assess electronic effects.
- Modify the benzyl group (e.g., para-methyl or ortho-methoxy) to study steric influences.
- Assay Design:
- In vitro: Test inhibition of enzymes (e.g., kinases) or receptor binding (e.g., GPCRs) using fluorescence polarization or SPR.
- In silico: Perform molecular docking (AutoDock Vina) against target proteins (e.g., PDB: 3SN6) to predict binding modes .
- Data Interpretation:
- Correlate logP (lipophilicity) with cellular permeability using Caco-2 assays.
- Use QSAR models to predict toxicity (e.g., LD) .
Q. What computational methods are suitable for conformational analysis and electronic property prediction?
Methodological Answer:
- Conformational Sampling:
- Electronic Properties:
- Calculate HOMO/LUMO energies (Gaussian 16, B3LYP/6-31G**) to predict reactivity.
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
Q. How can researchers address discrepancies in biological assay results across studies?
Methodological Answer:
- Experimental Controls:
- Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media).
- Validate compound stability via LC-MS to rule out degradation .
- Statistical Analysis:
- Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare IC values.
- Use Bland-Altman plots to assess inter-lab variability .
Q. What are the best practices for scaling up synthesis while maintaining reproducibility?
Methodological Answer:
- Process Optimization:
- Transition from batch to flow chemistry for precise control of reaction parameters (e.g., residence time, temperature).
- Use in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .
- Quality Assurance:
- Implement QC checkpoints (e.g., mid-process NMR, Karl Fischer titration for water content).
- Document deviations (e.g., solvent lot variability) using a failure mode and effects analysis (FMEA) framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
